molecular formula C7H6Cl2N2O B11894656 2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine

2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine

Cat. No.: B11894656
M. Wt: 205.04 g/mol
InChI Key: XLNHJFCJRSVXFV-UHFFFAOYSA-N
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Description

2,4-dichloro-6H,7H,8H-pyrano[3,2-d]pyrimidine is a heterocyclic compound that features a pyrano-pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6H,7H,8H-pyrano[3,2-d]pyrimidine typically involves multicomponent reactions. One common method is the Knoevenagel-Michael cyclocondensation of barbituric acid or 1,3-dimethylbarbituric acid with malononitrile and arylaldehyde derivatives . This reaction is often carried out in aqueous ethanol at room temperature using photoexcited organic dyes like Na2 eosin Y as direct hydrogen atom transfer photocatalysts .

Industrial Production Methods

While specific industrial production methods for 2,4-dichloro-6H,7H,8H-pyrano[3,2-d]pyrimidine are not extensively documented, the scalability of the aforementioned synthetic route suggests potential for industrial application. The use of green chemistry principles, such as metal-free catalysts and aqueous solvents, aligns with sustainable industrial practices .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-6H,7H,8H-pyrano[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrano[3,2-d]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 2,4-dichloro-6H,7H,8H-pyrano[3,2-d]pyrimidine involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can lead to various biological effects, including anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-6H,7H,8H-pyrano[3,2-d]pyrimidine is unique due to its specific ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H6Cl2N2O

Molecular Weight

205.04 g/mol

IUPAC Name

2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine

InChI

InChI=1S/C7H6Cl2N2O/c8-6-5-4(2-1-3-12-5)10-7(9)11-6/h1-3H2

InChI Key

XLNHJFCJRSVXFV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=NC(=N2)Cl)Cl)OC1

Origin of Product

United States

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